Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate

Purity assurance Reproducibility Synthetic reliability

Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate (CAS 951889-13-7) is a thienyl-substituted γ-oxo ester with the molecular formula C₁₂H₁₆O₃S and a molecular weight of 240.32 g/mol. Reputable suppliers such as Sigma-Aldrich list it as a product of Rieke Metals with a certified purity of 97% , while Leyan offers a 98% purity grade.

Molecular Formula C12H16O3S
Molecular Weight 240.32 g/mol
CAS No. 951889-13-7
Cat. No. B1326228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3-methyl-2-thienyl)-5-oxovalerate
CAS951889-13-7
Molecular FormulaC12H16O3S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC(=O)C1=C(C=CS1)C
InChIInChI=1S/C12H16O3S/c1-3-15-11(14)6-4-5-10(13)12-9(2)7-8-16-12/h7-8H,3-6H2,1-2H3
InChIKeyLVVNIYBDJUCUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate (CAS 951889-13-7): Procurement-Relevant Chemical Identity and Vendor-Confirmed Specifications


Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate (CAS 951889-13-7) is a thienyl-substituted γ-oxo ester with the molecular formula C₁₂H₁₆O₃S and a molecular weight of 240.32 g/mol. Reputable suppliers such as Sigma-Aldrich list it as a product of Rieke Metals with a certified purity of 97% , while Leyan offers a 98% purity grade . The compound belongs to the 5-oxovalerate ester class and is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research, where the presence of the 3-methylthiophene moiety provides a distinct electronic and steric profile compared to non-methylated or differently substituted analogs.

Why Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate Cannot Be Substituted by Common 5-Oxovalerate Analogs


Procurement decisions for this compound cannot be satisfied by selecting an arbitrary 5-oxovalerate ester or a non-methylated thiophene analog. The 3-methyl substitution on the thiophene ring alters the electronic density and lipophilicity of the molecule, which directly influences reactivity in subsequent synthetic steps and biological target engagement. Substituting with the des-methyl analog Ethyl 5-oxo-5-(3-thienyl)valerate (CAS 898771-74-9) or the acid form 5-(3-methyl-2-thienyl)-5-oxovaleric acid would change the molecular weight, hydrogen-bonding capacity, and LogP, leading to different solubility, permeability, and metabolic stability profiles. The quantitative evidence below demonstrates that even minor structural deviations yield measurably different physicochemical properties, making generic substitution scientifically unsound for structure-activity relationship (SAR) studies or multi-step synthetic routes where precise reactivity is required.

Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate: Head-to-Head Quantitative Differentiation Evidence for Procurement


Purity-Driven Procurement Differentiation: 97–98% Assay vs. Unspecified-Grade Alternatives

Reputable vendors Sigma-Aldrich and Leyan provide lot-specific purity certifications of 97% and 98%, respectively, for Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate . In contrast, generic chemical marketplaces frequently list this compound without quantitative purity data or with unspecified '95%+' claims lacking batch-specific certificates of analysis. This documented purity level ensures that researchers can directly use the material in sensitive coupling reactions or biological assays without additional purification, reducing experimental variability.

Purity assurance Reproducibility Synthetic reliability

Molecular Weight and Formula Differentiation from the Des-Methyl Analog Ethyl 5-oxo-5-(3-thienyl)valerate

The target compound (C₁₂H₁₆O₃S, MW 240.32) contains a methyl substituent at the 3-position of the thiophene ring, whereas the closest commercially available analog, Ethyl 5-oxo-5-(3-thienyl)valerate (CAS 898771-74-9), has the formula C₁₁H₁₄O₃S and a molecular weight of 226.29 g/mol . The mass difference of 14.03 Da and the additional carbon atom alter the compound's steric bulk and electron density distribution, which are critical parameters in receptor-ligand interactions and in the reactivity of the γ-keto ester motif.

Structural analog comparison Molecular recognition Synthetic intermediate

Predicted Lipophilicity Advantage of the 3-Methylthiophene Moiety vs. the Unsubstituted Thiophene Analog

In silico prediction using authoritative databases indicates that the 3-methyl substitution on the thiophene ring increases the computed LogP (octanol-water partition coefficient) relative to the des-methyl analog. For Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate, the predicted LogP is approximately 2.8, whereas Ethyl 5-oxo-5-(3-thienyl)valerate exhibits a predicted LogP of approximately 2.3 [1]. This 0.5-log unit increase correlates with enhanced membrane permeability, a property that can be decisive in cellular assay performance.

Lipophilicity Permeability Drug-likeness

Ester vs. Carboxylic Acid Differentiation: Impact on Reactivity and Biological Stability

The ethyl ester of 5-(3-methyl-2-thienyl)-5-oxovalerate (target compound) is often preferred over the corresponding free acid, 5-(3-methyl-2-thienyl)-5-oxovaleric acid (CAS 951893-95-1) . The ester protects the carboxylic acid functionality, preventing unwanted salt formation and enabling smoother progression through multi-step synthetic sequences. Additionally, ester prodrugs frequently exhibit improved oral bioavailability compared to their acid counterparts due to increased lipophilicity.

Prodrug strategy Metabolic stability Synthetic handle

High-Impact Application Scenarios for Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate Based on Differentiated Evidence


Medicinal Chemistry SAR Campaigns Targeting Kinase or GPCR Inhibition

The verified 97–98% purity and the 3-methylthiophene moiety provide a reliable starting material for synthesizing focused libraries of thiophene-containing kinase or GPCR inhibitors. The increased LogP relative to des-methyl analogs can improve cell permeability, making this compound a strategic choice when initial screening hits require enhanced membrane diffusion. Using the Sigma-Aldrich or Leyan certified product minimizes batch-to-batch variability in biological assay readouts.[1]

Agrochemical Intermediate for Novel Fungicide or Herbicide Development

The γ-keto ester functionality serves as a versatile handle for constructing heterocyclic scaffolds common in agrochemical actives. Procuring the ethyl ester directly avoids the need for esterification of the free acid, streamlining the synthetic route. The documented purity ensures consistent reactivity in cyclization steps that lead to pyrazole or isoxazole derivatives, which are privileged structures in crop protection chemistry.

Chemical Biology Probe Synthesis Requiring Metabolic Stability

When designing ester-based prodrug probes for cellular target engagement studies, the ethyl ester form offers a balance between stability in storage and controlled hydrolysis in biological media. The 0.5-log unit LogP advantage over the des-methyl analog can translate to measurably higher intracellular probe concentrations, as predicted by permeability models. Researchers should procure the certified high-purity material to avoid confounding impurities in mass spectrometry-based target identification experiments.[1]

Technical Documentation Hub

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